molecular formula C10H7BrN2 B2768196 5-bromo-1-methyl-1H-indole-3-carbonitrile CAS No. 1219741-43-1

5-bromo-1-methyl-1H-indole-3-carbonitrile

Cat. No. B2768196
CAS RN: 1219741-43-1
M. Wt: 235.084
InChI Key: UWJBLNOJXLOBQD-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H7BrN2. It has an average mass of 210.070 Da and a monoisotopic mass of 208.984009 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-1H-indole-3-carbonitrile is based on the indole scaffold, which is a benzopyrrole, containing a benzenoid nucleus . The indole nucleus is aromatic in nature due to the presence of 10 π-electrons .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : 5-Bromo-1-methyl-1H-indole-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacted with 2,4-pentanedione to produce thieno[2,3-b]pyridine derivatives, showcasing its potential in creating new chemical structures (Attaby, Ramla, & Gouda, 2007).

  • Role in Indole Derivative Synthesis : The compound has been used in the synthesis of novel substituted 2-(Trimethylstannyl)indoles, indicating its versatility in forming complex indole structures (Kumar, Say, & Boykin, 2008).

Biological Applications

  • Antimicrobial Activity : Research has shown that derivatives synthesized using 5-Bromo-1-methyl-1H-indole-3-carbonitrile exhibit antimicrobial properties. This highlights its potential application in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).

  • Cancer Research : Certain compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile have shown significant cytotoxicity against breast carcinoma cell lines, suggesting its relevance in cancer research and therapy (Bhale, Bandgar, Dongare, Shringare, Sirsat, & Chavan, 2019).

Physical and Chemical Analysis

  • Investigation of Interactions and Structure : Studies have been conducted to investigate the intermolecular interactions and crystal structure of compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile. This is crucial for understanding the physical and chemical properties of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).

Potential Pharmacological Uses

  • Development of Progesterone Receptor Modulators : The compound has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, indicating its utility in the development of treatments for health issues related to female reproductive systems (Fensome et al., 2008).

Safety and Hazards

When handling 5-bromo-1-methyl-1H-indole-3-carbonitrile, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

5-bromo-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBLNOJXLOBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-1H-indole-3-carbonitrile

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